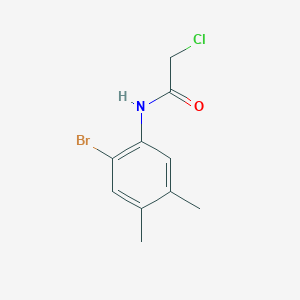

N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide

Description

N-(2-Bromo-4,5-dimethylphenyl)-2-chloroacetamide is a chloroacetamide derivative characterized by a 2-bromo-4,5-dimethylphenyl group attached to a chloroacetamide backbone. The bromo and dimethyl substituents on the aromatic ring confer distinct electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions .

Properties

Molecular Formula |

C10H11BrClNO |

|---|---|

Molecular Weight |

276.56 g/mol |

IUPAC Name |

N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide |

InChI |

InChI=1S/C10H11BrClNO/c1-6-3-8(11)9(4-7(6)2)13-10(14)5-12/h3-4H,5H2,1-2H3,(H,13,14) |

InChI Key |

ZTWICYRHGNZZNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)Br)NC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Laboratory-Scale Synthesis

-

- 2-bromo-4,5-dimethylaniline (or closely related 4-bromo-2,6-dimethylaniline)

- Chloroacetyl chloride

- Base: Triethylamine or similar organic base

- Solvent: Dichloromethane (DCM) or other polar aprotic solvents

-

- Dissolve the substituted aniline in dichloromethane under stirring.

- Cool the reaction mixture to 0–5 °C to control exothermicity.

- Add triethylamine to the solution to act as an acid scavenger.

- Slowly add chloroacetyl chloride dropwise, maintaining the temperature.

- Allow the reaction to proceed for 12–16 hours, gradually warming to room temperature.

- Quench the reaction by washing with dilute acid (e.g., 1N HCl) to remove excess base and by-products.

- Dry the organic layer over anhydrous magnesium sulfate.

- Concentrate under reduced pressure and purify by recrystallization or chromatography.

-

- Yields typically range from 80% to 97% depending on reaction optimization.

- Purity assessed by GC or HPLC often exceeds 98%.

Industrial-Scale Considerations

- Larger reaction vessels with efficient stirring and temperature control are employed.

- Reaction temperature is carefully maintained between 0 and 5 °C during addition to minimize side reactions.

- pH control during addition is critical, typically maintained between 5 and 8.

- Post-reaction workup includes filtration, extraction, drying, and vacuum distillation to isolate the product.

- Use of sodium or potassium acetate as buffering agents can improve yield and purity.

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Temperature | 0 to 5 °C during addition; RT for stirring | Controls reaction rate and minimizes side products |

| Solvent | Dichloromethane (DCM) | Good solubility and inertness |

| Base | Triethylamine (1.2 eq) | Neutralizes HCl, drives reaction forward |

| Molar Ratio (Aniline:Chloroacetyl chloride) | 1:1 to 1:1.1 | Stoichiometric balance for complete conversion |

| Reaction Time | 12–16 hours | Ensures full conversion |

| pH Control | 5–8 during addition | Prevents hydrolysis and side reactions |

- The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride.

- The base scavenges the released HCl, preventing protonation of the amine and side reactions.

- Temperature control is essential to avoid hydrolysis of chloroacetyl chloride and polymerization side reactions.

- Steric hindrance from the 2-bromo and 4,5-dimethyl substituents can influence reaction rate and yield, requiring optimization of reaction time and temperature.

- Purification is commonly achieved by recrystallization from solvents such as methylene chloride or by silica gel chromatography.

- Characterization techniques include:

- NMR Spectroscopy: Confirm aromatic substitution pattern and amide formation.

- FT-IR: Amide C=O stretch (~1650 cm⁻¹), N–H bending (~1550 cm⁻¹).

- Mass Spectrometry: Molecular ion peak consistent with C11H12BrClN.

- Elemental Analysis: Confirms composition.

- Melting Point: Typically in the range consistent with literature for similar compounds.

The preparation of N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide is reliably achieved by the acylation of the corresponding substituted aniline with chloroacetyl chloride in the presence of a base such as triethylamine. Reaction conditions such as temperature, solvent, and pH are critical for optimizing yield and purity. Industrial scale-up involves careful control of these parameters and efficient purification steps. The compound’s synthesis is well-documented with yields commonly exceeding 85% and purity above 98%, making it accessible for further research and application.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroacetamide group.

Oxidation and Reduction: The aromatic ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be employed, though care must be taken to avoid over-oxidation.

Major Products

Substitution Products: Depending on the nucleophile, various substituted derivatives of N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide can be obtained.

Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structure allows for modifications that can lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetamide group can form covalent bonds with nucleophilic sites in proteins, thereby modulating their activity.

Comparison with Similar Compounds

N-(2-Bromo-4,5-dichlorophenyl)-2-chloroacetamide (CAS: 19889-50-0)

- Structural Differences : The phenyl ring here has bromo and dichloro substituents (positions 2, 4, and 5) instead of dimethyl groups.

- Impact : Chlorine atoms are electron-withdrawing, reducing electron density on the aromatic ring compared to the electron-donating methyl groups in the target compound. This difference affects resonance stabilization and hydrogen-bonding capabilities.

- Crystallography: Similar chloroacetamides (e.g., N245TCPCA) exhibit monoclinic (P21/n) or orthorhombic (Pmc21) crystal systems depending on side-chain substitution .

N-(4-Bromo-2-methylphenyl)-2-chloroacetamide (BMPCA)

- Structural Differences : Substitution at positions 4-bromo and 2-methyl versus 2-bromo-4,5-dimethyl in the target compound.

- Functional Impact: BMPCA is reported as a fungicide with improved solubility due to the single methyl group .

N-(2,4,5-Trichlorophenyl)-2-chloroacetamide (N245TCPCA)

- Structural Differences : Trichlorophenyl group vs. bromo-dimethylphenyl.

- Bond Parameters : The C=O bond length in N245TCPCA is 1.223 Å, while the N–C bond is 1.344 Å, indicating strong resonance stabilization. Methyl groups in the target compound may slightly elongate these bonds due to steric effects .

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Predicted LogP* |

|---|---|---|---|---|

| N-(2-Bromo-4,5-dimethylphenyl)-2-chloroacetamide | C10H11BrClNO | 284.56 | 2-Br, 4,5-(CH3)2 | ~3.2 |

| N-(2-Bromo-4,5-dichlorophenyl)-2-chloroacetamide | C8H5BrCl3NO | 317.39 | 2-Br, 4,5-Cl2 | ~3.8 |

| BMPCA | C9H9BrClNO | 262.53 | 4-Br, 2-CH3 | ~2.9 |

| N245TCPCA | C8H5Cl4NO | 289.95 | 2,4,5-Cl3 | ~4.1 |

*LogP values estimated using fragment-based methods. Methyl groups reduce LogP compared to chlorine substituents.

Biological Activity

N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a chloroacetamide functional group and a bromo-substituted aromatic ring. These structural features contribute to its reactivity and biological interactions.

The mechanism of action for this compound involves the formation of covalent bonds with nucleophilic sites on proteins or enzymes. The chloroacetamide moiety can inhibit enzyme activity by modifying active sites, which may lead to antimicrobial or anticancer effects. The bromo and dimethyl groups enhance the compound's lipophilicity, facilitating cellular uptake and interaction with biological targets .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A comparative study on structurally similar compounds indicated that derivatives with halogen substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Gram-positive Activity (MIC µg/mL) | Gram-negative Activity (MIC µg/mL) |

|---|---|---|

| This compound | 16 | 32 |

| N-(4-chlorophenyl)-2-chloroacetamide | 8 | 64 |

| N-(3-bromophenyl)-2-chloroacetamide | 32 | 128 |

MIC : Minimum Inhibitory Concentration

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The compound's efficacy was evaluated using the Sulforhodamine B (SRB) assay, which indicated promising results in inhibiting cell proliferation .

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15 |

| HeLa | 20 |

| A549 | 25 |

IC50 : Half maximal inhibitory concentration

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial activity of various N-substituted phenyl-2-chloroacetamides. The results indicated that compounds with electron-withdrawing groups displayed superior activity against both Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance biological efficacy .

- Anticancer Evaluation : Another research effort focused on the anticancer properties of chloroacetamide derivatives. The study found that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide, and how can purity be optimized?

- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting 2-bromo-4,5-dimethylaniline with 2-chloroacetyl chloride in anhydrous solvents (e.g., dichloromethane) under inert atmosphere. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity .

- Validation : Confirm purity using HPLC (>95% by area normalization) and elemental analysis (C, H, N within ±0.4% of theoretical values).

Q. What spectroscopic techniques are critical for characterizing this compound?

- Techniques :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.1–2.4 ppm) .

- IR : Stretching vibrations for amide C=O (~1650–1680 cm⁻¹) and C-Cl (~650–750 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 304.9972 for C₁₀H₁₀BrClNO) .

Q. How can X-ray crystallography resolve ambiguities in molecular geometry?

- Procedure : Grow single crystals via slow evaporation (e.g., from acetone). Collect data using MoKα radiation (λ = 0.71073 Å) on a diffractometer. Refine structures with SHELX or similar software .

- Key Parameters : Analyze bond angles (e.g., N–C–C–Cl torsion angle of ~−12°), hydrogen bonds (N–H···O, ~2.8–3.0 Å), and π-π interactions between aromatic rings .

Advanced Research Questions

Q. How can intramolecular interactions influence the compound’s conformational stability?

- Analysis : Use crystallographic data to identify non-covalent interactions (e.g., C–H···O hydrogen bonds, halogen-halogen contacts). For example, the chloroacetamide group forms intramolecular hydrogen bonds with adjacent oxygen atoms, stabilizing a planar conformation .

- Impact : These interactions reduce rotational freedom, affecting reactivity in subsequent derivatization reactions .

Q. How to resolve contradictions between spectroscopic data and computational modeling results?

- Strategy : Cross-validate using multiple techniques. For instance, if DFT-predicted NMR shifts deviate from experimental data, re-examine solvent effects or tautomeric forms. Crystallography can confirm the dominant conformation .

- Case Study : Discrepancies in calculated vs. observed C–Cl bond lengths may arise from crystal packing forces, which are not modeled in gas-phase computations .

Q. What methodologies are effective for studying structure-activity relationships (SAR) in halogenated acetamides?

- Approach : Synthesize derivatives with varying halogen positions (e.g., bromine at 2- vs. 4-phenyl). Test bioactivity (e.g., enzyme inhibition assays) and correlate with electronic parameters (Hammett σ constants) or steric bulk (Taft parameters) .

- Example : Bromine’s electron-withdrawing effect at the 2-position may enhance electrophilicity of the acetamide carbonyl, increasing reactivity in nucleophilic environments .

Q. How to assess the compound’s potential toxicity in biological systems?

- Protocols :

- In vitro : Cytotoxicity assays (e.g., MTT on HEK-293 cells) to determine IC₅₀ values.

- In silico : Use ADMET predictors (e.g., SwissADME) to estimate metabolic stability and hepatotoxicity .

Methodological Notes

- Crystallographic Data Deposition : Deposit refined coordinates at the Cambridge Crystallographic Data Centre (CCDC) for public access (e.g., CCDC 158432–158434) .

- Spectroscopic Calibration : Regularly calibrate instruments using certified standards (e.g., NIST-traceable reference materials) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.